molecular formula C21H21NO4 B2655701 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid CAS No. 2138971-44-3

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

Cat. No.: B2655701
CAS No.: 2138971-44-3
M. Wt: 351.402
InChI Key: PIPCRBGGPCPBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl group.

    Reduction: Reduced forms of the Fmoc group.

    Substitution: Substituted derivatives at the Fmoc group.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is used in various fields of scientific research:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein interactions and functions.

    Industry: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation and deactivation of amino groups during peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Another common protecting group used in peptide synthesis.

    Cbz (Carbobenzyloxy) Protected Amino Acids: Used similarly to Fmoc in protecting amino groups.

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is unique due to its combination of the Fmoc protecting group and the 1-methylcyclopropyl moiety, which can provide additional steric hindrance and influence the reactivity of the compound.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(10-11-21)18(19(23)24)22-20(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCRBGGPCPBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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